(R)-5-Isobutyl-1-methylpiperazin-2-one
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Overview
Description
®-5-Isobutyl-1-methylpiperazin-2-one is a chiral compound with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Isobutyl-1-methylpiperazin-2-one typically involves the reaction of isobutylamine with methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-5-Isobutyl-1-methylpiperazin-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to meet the demand for high-quality products.
Chemical Reactions Analysis
Types of Reactions
®-5-Isobutyl-1-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-5-Isobutyl-1-methylpiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-5-Isobutyl-1-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Isobutyl-1-methylpiperazin-2-one: The enantiomer of the compound, with similar but distinct properties.
1-Methylpiperazine: A related compound with a simpler structure.
Isobutylamine: A precursor used in the synthesis of ®-5-Isobutyl-1-methylpiperazin-2-one.
Uniqueness
®-5-Isobutyl-1-methylpiperazin-2-one is unique due to its chiral nature and specific substituents on the piperazine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5R)-1-methyl-5-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-7(2)4-8-6-11(3)9(12)5-10-8/h7-8,10H,4-6H2,1-3H3/t8-/m1/s1 |
InChI Key |
UUCLKCBICYZVPW-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN(C(=O)CN1)C |
Canonical SMILES |
CC(C)CC1CN(C(=O)CN1)C |
Origin of Product |
United States |
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